molecular formula C7H5BrFNO B1521861 3-Bromo-2-fluorobenzamide CAS No. 871353-25-2

3-Bromo-2-fluorobenzamide

Cat. No. B1521861
M. Wt: 218.02 g/mol
InChI Key: UWTBFBQQCCZYBF-UHFFFAOYSA-N
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Patent
US08314126B2

Procedure details

To a solution of 3-bromo-2-fluorobenzoic acid (3.77 g, 17.2 mmol) in dry tetrahydrofuran (200 ml) was added triethylamine (4.77 ml, 34.4 mmol) and thionyl chloride (1.69 ml, 21.5 mmol). The reaction mixture was stirred for 1 h and then quenched with ammonia in methanol (10 ml, saturated). After an additional hour of stirring the mixture was evaporated and the crude product was purified by flash column chromatography (ethyl acetate/isooctane 1:1) to give the title compound (1.76 g). MS m/z (rel. intensity, 70 eV) 219 (M+, 26), 217 (M+, 26), 203 (62), 201 (70), 94 (bp).
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
4.77 mL
Type
reactant
Reaction Step One
Quantity
1.69 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].C([N:14](CC)CC)C.S(Cl)(Cl)=O>O1CCCC1>[Br:1][C:2]1[C:3]([F:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:14])=[O:6]

Inputs

Step One
Name
Quantity
3.77 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=CC1)F
Name
Quantity
4.77 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.69 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ammonia in methanol (10 ml, saturated)
STIRRING
Type
STIRRING
Details
After an additional hour of stirring the mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography (ethyl acetate/isooctane 1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C(=O)N)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.